molecular formula C26H22N4O2 B2578883 N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1251624-95-9

N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Katalognummer B2578883
CAS-Nummer: 1251624-95-9
Molekulargewicht: 422.488
InChI-Schlüssel: CTWUUGRCOFPOLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activity and Synthetic Approaches

Sulfonamide-Based Hybrid Compounds

Sulfonamides constitute a significant class of drugs, exhibiting a wide range of pharmacological activities including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. These compounds often feature a sulfonamide group (R-SO2NHR') attached to various organic scaffolds such as coumarin, isoxazole, tetrazole, pyrazole, pyrrole, and quinazoline, among others, resulting in a vast array of sulfonamide hybrids. Recent advancements in the design and development of these hybrids, particularly those incorporating quinazoline, have been highlighted in scientific reports, focusing on their synthesis and biological activities (Ghomashi et al., 2022).

Tetrahydroisoquinolines Synthesis

The synthesis of tetrahydroisoquinolines, which share structural similarities with the compound , has been explored through various synthetic methodologies, including the Friedel-Crafts cyclization promoted by iron(III) chloride hexahydrate. These synthetic approaches are crucial for the development of potential drug analogs that could exhibit activities against cancer, hepatitis C, CNS disorders, and psychosis (Bunce et al., 2012).

Catalytic and Synthetic Utility

CO2 Reduction Catalysis

The catalytic application of complexes involving sulfonamide and related structures in the electrochemical reduction of CO2 has been investigated. These studies reveal the potential of such compounds in catalyzing CO2 reduction, highlighting their significance in addressing environmental concerns and their application in sustainable chemistry (Nganga et al., 2017).

Photooxidation and Sensitized Reactions

Sulfonamide derivatives have been utilized in the photooxidation of organic substrates, demonstrating their role in sensitized reactions that lead to the efficient conversion of substrates to oxidized products. These reactions are crucial for the synthesis of sulfoxides and sulfones, which have applications in various chemical processes (Che et al., 2005).

Antimicrobial and Anticancer Applications

The synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown promising results as antibacterial agents. Such research underscores the potential of sulfonamide hybrids in the development of new antimicrobial treatments (Azab et al., 2013).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate to form 3-(3,5-dimethylphenyl)-1-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. This intermediate is then reacted with 2-amino-4-sulfamoylbenzoic acid to form the final product, N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.", "Starting Materials": [ "3,5-dimethylphenylamine", "ethyl acetoacetate", "2-amino-4-sulfamoylbenzoic acid" ], "Reaction": [ "Step 1: 3,5-dimethylphenylamine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3,5-dimethylphenyl)-1-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with 2-amino-4-sulfamoylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product, N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide." ] }

CAS-Nummer

1251624-95-9

Molekularformel

C26H22N4O2

Molekulargewicht

422.488

IUPAC-Name

2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-17-7-10-20(11-8-17)30-26(32)22-16-28-23-12-9-19(15-21(23)24(22)29-30)25(31)27-14-13-18-5-3-2-4-6-18/h2-12,15-16,29H,13-14H2,1H3,(H,27,31)

InChI-Schlüssel

CTWUUGRCOFPOLM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.